molecular formula C21H26N4O2 B6104511 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide

Katalognummer B6104511
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: DLYFVMDKMGKLIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide, also known as CPI-444, is a novel small molecule inhibitor of adenosine A2A receptor (A2AR). It has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. In

Wirkmechanismus

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide is a selective antagonist of A2AR, a G protein-coupled receptor that is widely expressed in various tissues and cell types. A2AR is known to play a key role in regulating immune function, inflammation, and tumor growth. By blocking A2AR, this compound inhibits the production of cAMP (cyclic adenosine monophosphate), a second messenger that is involved in many cellular processes. This leads to a decrease in the activity of immune cells such as T cells and natural killer cells, which in turn enhances the anti-tumor activity of these cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. It has been studied in vitro and in vivo, and has been shown to inhibit tumor growth, enhance immune function, and reduce inflammation. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models, and has been shown to have potent anti-tumor and anti-inflammatory activity. However, there are also some limitations to using this compound in lab experiments. It is a selective antagonist of A2AR, and may not be effective in all tumor types or inflammatory diseases. In addition, its efficacy may be affected by the expression levels of A2AR in different tissues and cell types.

Zukünftige Richtungen

There are several potential future directions for research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and immune evasion. Another area of interest is the identification of biomarkers that can predict response to this compound, and the development of companion diagnostics to guide treatment decisions. Finally, there is also interest in exploring the potential use of this compound in other diseases beyond cancer and inflammation, such as neurodegenerative diseases and metabolic disorders.

Synthesemethoden

The synthesis of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide has been described in several publications. The most common method involves the reaction of 2-(1H-imidazol-2-yl)benzoic acid with 1-(cyclohexylmethyl)pyrrolidin-3-one in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide has been extensively studied in preclinical models of cancer and inflammation. It has been shown to have potent anti-tumor activity in various cancer types, including melanoma, lung cancer, and colon cancer. This compound works by blocking the A2AR signaling pathway, which is known to promote tumor growth and suppress immune function. By inhibiting A2AR, this compound enhances the anti-tumor activity of immune cells such as T cells and natural killer cells.
In addition to its anti-tumor activity, this compound has also been shown to have anti-inflammatory effects. It has been studied in models of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases. This compound works by inhibiting the production of pro-inflammatory cytokines and chemokines, which are known to play a key role in the pathogenesis of these diseases.

Eigenschaften

IUPAC Name

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-(1H-imidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c26-19-12-16(14-25(19)13-15-6-2-1-3-7-15)24-21(27)18-9-5-4-8-17(18)20-22-10-11-23-20/h4-5,8-11,15-16H,1-3,6-7,12-14H2,(H,22,23)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYFVMDKMGKLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(CC2=O)NC(=O)C3=CC=CC=C3C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.